4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
Description
Properties
IUPAC Name |
4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGRMJGLCODKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730825 | |
| Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897016-99-8 | |
| Record name | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Approach
A widely reported method involves reacting 4-bromo-3-fluorophenol with 2-chloroethylmorpholine under basic conditions:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromo-3-fluorophenol, 2-chloroethylmorpholine, K2CO3 | The phenol acts as a nucleophile attacking the ethyl chloride moiety attached to morpholine |
| 2 | Solvent: DMF or similar aprotic solvent | Facilitates nucleophilic substitution by stabilizing ions and enhancing solubility |
| 3 | Temperature: 80-120°C | Elevated temperature to promote reaction kinetics |
| 4 | Reaction time: 6-24 hours | Depending on scale and conditions |
| 5 | Work-up: Extraction, washing, purification by recrystallization or chromatography | To isolate pure 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine |
This method is consistent with the synthesis of related compounds such as 4-(2-(4-bromo-2-fluorophenoxy)ethyl)morpholine, where the nucleophilic substitution of phenol on 2-chloroethylmorpholine is the key step.
Alternative Route via Ethylene Oxide Intermediate
Another approach involves:
- Reacting 4-bromo-3-fluorophenol with ethylene oxide to form the corresponding 4-(2-(4-bromo-3-fluorophenoxy)ethyl)phenol intermediate.
- Subsequent reaction with morpholine under basic conditions to substitute the phenol hydroxyl with morpholine.
This two-step method is analogous to the synthesis of 4-[2-(4-bromo-3-chlorophenoxy)ethyl]morpholine described in industrial processes.
Industrial Scale Considerations
Industrial synthesis involves:
- Large-scale reactors with precise control of temperature, pressure, and pH.
- Use of inert solvents such as isopropanol or ethyl acetate for reaction medium and purification steps.
- Removal of solvents by distillation and product isolation by filtration or crystallization.
- Purification techniques such as recrystallization or chromatographic methods to ensure high purity and yield.
| Reaction Type | Description | Common Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Nucleophilic substitution | Phenol oxygen attacks alkyl halide attached to morpholine | K2CO3, DMF | 80-120°C, 6-24 h | Formation of this compound |
| Substitution on halogen atoms | Possible substitution of Br or F by nucleophiles | NaOH, other nucleophiles | Polar solvents, elevated temperature | Derivatives with substituted halogen |
| Oxidation/Reduction | Modification of morpholine or phenoxy moiety | KMnO4, H2O2, NaBH4 | Varies | Oxidized or reduced derivatives |
| Coupling reactions (e.g., Suzuki) | Formation of biaryl or more complex structures | Pd catalysts, boronic acids | Mild conditions | Advanced derivatives for further applications |
- The presence of bromine and fluorine on the phenyl ring influences reactivity and biological activity, often enhancing lipophilicity and binding affinity in pharmacological contexts.
- Reaction yields for nucleophilic substitution methods generally range from 60% to 90%, depending on purity of reagents and reaction optimization.
- Industrial processes emphasize solvent recycling and controlled crystallization to maximize yield and minimize impurities.
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Direct nucleophilic substitution | 4-bromo-3-fluorophenol, 2-chloroethylmorpholine, K2CO3 | DMF | 80-120°C | 6-24 h | 70-90% | Most common, straightforward |
| Ethylene oxide intermediate route | 4-bromo-3-fluorophenol, ethylene oxide, morpholine | Alcohols or aprotic solvents | 50-100°C | Multi-step | 60-80% | Industrial scale, more steps |
| Industrial scale synthesis | Same as above with controlled parameters | Isopropanol, ethyl acetate | Controlled | Variable | High purity | Emphasis on scale and purity |
The preparation of this compound is predominantly achieved via nucleophilic substitution reactions involving halogenated phenols and ethylmorpholine derivatives. Both laboratory-scale and industrial-scale methods rely on careful control of reaction conditions and purification strategies to obtain high yields and purity. The compound's halogenated aromatic structure and morpholine ring make it a versatile intermediate for further chemical modifications and potential pharmacological applications.
Biological Activity
The compound 4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound contains a morpholine ring substituted with a bromo and fluorine atom on the aromatic ring. The structural formula can be represented as follows:
This unique structure is essential for its biological activity, influencing both its pharmacokinetic properties and interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Kinases : These compounds often target protein-tyrosine kinases, which play crucial roles in cell signaling pathways related to proliferation and survival .
- Antimicrobial Activity : The presence of halogen substituents (bromine and fluorine) enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell death .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <25 | Inhibition of EGFR signaling |
| MCF-7 | <25 | Induction of apoptosis |
| A549 (Lung) | 30 | Cell cycle arrest |
| HeLa (Cervical) | 35 | Inhibition of DNA synthesis |
The compound demonstrated potent activity against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to antiproliferative effects, the compound has shown significant antimicrobial properties. The following table outlines its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have explored the biological activity of morpholine derivatives similar to this compound:
- Study on EGFR Inhibition : A study highlighted that morpholine derivatives could inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation in cancer cells. This mechanism is crucial for targeting tumors that are dependent on EGFR signaling pathways .
- Antimicrobial Efficacy : Another investigation focused on the structural modifications of morpholine derivatives, demonstrating enhanced antimicrobial activity with specific substitutions. The study concluded that bromine and fluorine substituents significantly improved efficacy against bacterial strains .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position of the fluorophenyl group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing fluorine atom at the meta position activates the aromatic ring for SNAr reactions.
Example Reaction:
Reaction with sodium methoxide in DMF at 120°C replaces bromine with a methoxy group:
Key Data:
| Reagent | Solvent | Temperature | Yield | Citation |
|---|---|---|---|---|
| Sodium methoxide | DMF | 120°C | 78% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form biaryl or aryl-heterocycle bonds.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1):
Example Conditions:
| Catalyst | Base | Solvent | Yield | Citation |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85% |
Buchwald-Hartwig Amination
Coupling with secondary amines using Pd₂(dba)₃ and Xantphos:
Optimized Parameters:
| Ligand | Temperature | Time | Yield |
|---|---|---|---|
| Xantphos | 100°C | 12 h | 72% |
Grignard and Organometallic Reactions
The bromine atom reacts with Grignard reagents (e.g., RMgX) to form C-C bonds. A representative reaction involves magnesium in THF with iodine initiation, followed by quenching with trimethyl borate to generate boronic acid intermediates .
Synthesis of Boronic Acid Derivative:
-
Grignard Formation:
-
Borylation:
Experimental Data:
| Step | Conditions | Yield | Citation |
|---|---|---|---|
| 1 | THF, 90°C, 1 h | 84% | |
| 2 | -78°C, trimethyl borate | 84% |
Functionalization of the Morpholine Ring
The morpholine nitrogen can undergo alkylation or acylation. For example, reaction with acetyl chloride in dichloromethane yields the corresponding amide:
Reaction Parameters:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetyl chloride | DCM | 0°C → RT | 91% |
Reductive Dehalogenation
Catalytic hydrogenation with Pd/C in ethanol removes the bromine atom:
Optimized Conditions:
| Catalyst | Pressure | Time | Yield |
|---|---|---|---|
| 10% Pd/C | 1 atm | 4 h | 95% |
Stability and Side Reactions
-
Hydrolysis: Prolonged exposure to aqueous acid/alkali cleaves the ether bond, yielding 4-bromo-3-fluorophenol and morpholine-ethanol.
-
Oxidation: The ethylenedioxy chain is resistant to mild oxidants (e.g., KMnO₄) but degrades under strong oxidative conditions.
This compound’s versatility in cross-coupling, substitution, and functionalization reactions makes it valuable for synthesizing complex molecules in medicinal chemistry and materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Phenyl Morpholine Derivatives
Positional Isomers
- 4-(3-Bromo-4-fluorophenyl)morpholine (CAS: 1564944-79-1): A positional isomer with bromo and fluoro groups swapped (3-bromo, 4-fluoro). Molecular formula: C₁₀H₁₁BrFNO (MW: 276.10 g/mol) .
- 4-(2-Bromo-3-fluorophenoxy)ethylmorpholine (CAS: 2147728-51-4): Bromo and fluoro at positions 2 and 3, respectively. The steric hindrance near the oxygen linker may reduce solubility compared to the target compound .
Substituent Variations
- 4-(4-Trifluoromethylphenyl)morpholine: Substitutes bromo and fluoro with a trifluoromethyl group. The electron-withdrawing CF₃ group enhances electrophilicity, favoring reactions like amination.
- 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine (CAS: 338454-98-1): A benzyl-linked analog with bromo and fluoro at positions 4 and 2.
Ethyl-Linked Morpholine Derivatives with Heteroatom Substituents
- 4-[2-(4-Iodophenoxy)ethyl]morpholine (CAS: 103808-71-5): Iodo substituent replaces bromo.
- 4-[2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl]morpholine (CAS: 1038395-62-8): Incorporates a pyridine ring, introducing basicity and hydrogen-bonding capability. This modification is relevant in kinase inhibitor design .
Sulfonyl and Acetyl Morpholine Derivatives
- 4-[(3-Fluorophenyl)acetyl]morpholine (CAS: 155222-86-9): Replaces the phenoxy-ethyl group with a fluorophenyl acetyl moiety. The ketone functionality allows for conjugation reactions, useful in prodrug synthesis .
- 4-(2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}ethyl)morpholine : Features a sulfonyl group, enhancing stability and acidity (pKa ~1.5). This compound is a candidate for protease inhibition due to its strong electron-withdrawing effects .
Heterocyclic Morpholine Derivatives
- 4-(4-(2-(5-Fluoro-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine (Compound 51): Combines morpholine with pyrimidine and indole rings. Exhibits 83% yield in synthesis and demonstrated activity against Mycobacterium tuberculosis CYP121A1 .
- 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride : A pyrazole-containing derivative with amorphous solid forms, optimized for bioavailability in anticancer therapies .
Comparative Data Tables
Key Findings and Implications
Substituent Position : Positional isomers (e.g., 3-bromo-4-fluoro vs. 4-bromo-3-fluoro) significantly alter electronic properties and biological target engagement .
Linker Groups: Ethyl-phenoxy linkers provide flexibility, while sulfonyl or acetyl groups enhance stability and reactivity .
Heterocyclic Integration : Pyrimidine or indole moieties expand applications in enzyme inhibition, leveraging π-π stacking and hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
